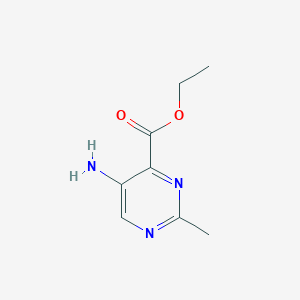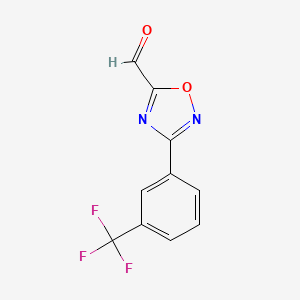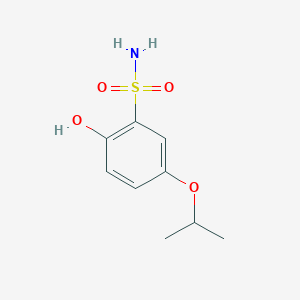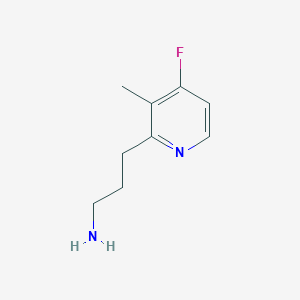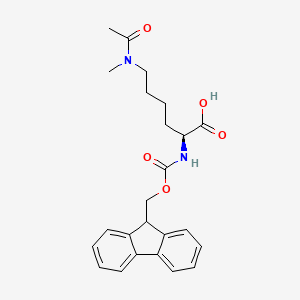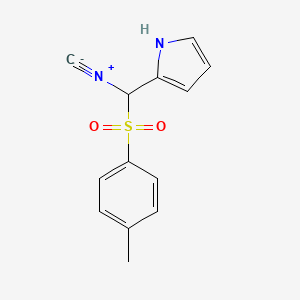
2-(Isocyano(tosyl)methyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is a versatile compound in organic chemistry, known for its unique reactivity and utility in various synthetic applications. This compound is a derivative of tosylmethyl isocyanide (TosMIC), which is widely used in the synthesis of heterocyclic compounds due to its ability to act as a one-carbon synthon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide can be synthesized through the Van Leusen reaction, which involves the [3+2] cycloaddition of TosMIC with electron-deficient compounds . The reaction typically requires a base, such as potassium hydroxide (KOH), to deprotonate TosMIC, forming a carbanion that subsequently reacts with the electron-deficient compound to form the desired product .
Industrial Production Methods
Industrial production of 1-pyrrol-2-yl-1-tosylmethyl isocyanide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound participates in [3+2] cycloaddition reactions to form polysubstituted pyrroles.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the tosyl group.
Common Reagents and Conditions
Bases: Potassium hydroxide (KOH) is commonly used to deprotonate TosMIC.
Solvents: Dichloromethane (CH2Cl2) is often used as a solvent for these reactions.
Major Products
The major products formed from these reactions are polysubstituted pyrroles, which are valuable intermediates in the synthesis of various biologically active compounds .
Wissenschaftliche Forschungsanwendungen
1-Pyrrol-2-yl-1-tosylmethyl isocyanide has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-pyrrol-2-yl-1-tosylmethyl isocyanide involves the formation of a carbanion under basic conditions, which then participates in various cycloaddition and substitution reactions . The electron-withdrawing effect of the tosyl group enhances the reactivity of the isocyanide group, facilitating these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tosylmethyl Isocyanide (TosMIC): The parent compound, widely used in similar synthetic applications.
Other Isocyanides: Compounds like phenyl isocyanide and methyl isocyanide, which also participate in cycloaddition reactions.
Uniqueness
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is unique due to its ability to form polysubstituted pyrroles through [3+2] cycloaddition reactions, which are not as readily achieved with other isocyanides . This makes it a valuable tool in the synthesis of complex heterocyclic compounds with potential biological activity .
Eigenschaften
Molekularformel |
C13H12N2O2S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]-1H-pyrrole |
InChI |
InChI=1S/C13H12N2O2S/c1-10-5-7-11(8-6-10)18(16,17)13(14-2)12-4-3-9-15-12/h3-9,13,15H,1H3 |
InChI-Schlüssel |
DWZDLRDKBZYVRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CN2)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


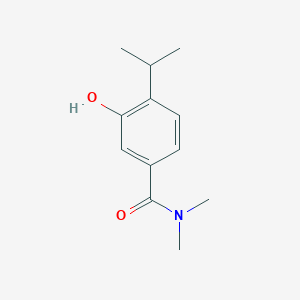
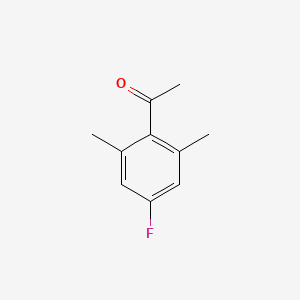
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

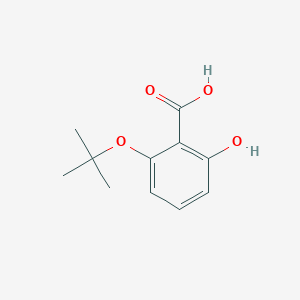
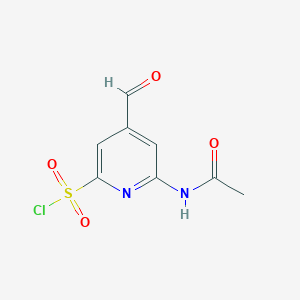
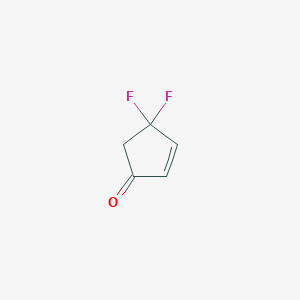
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)

